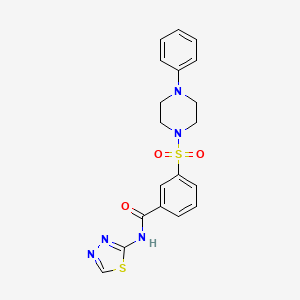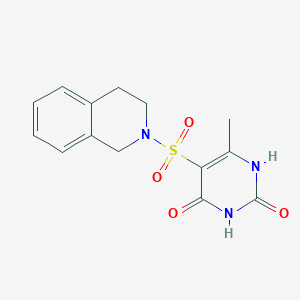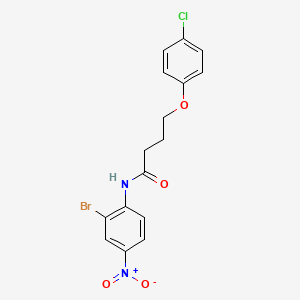
3-(4-phenylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-phenylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a thiadiazole ring and a phenylpiperazine moiety, which contributes to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene oxide under controlled conditions.
Formation of the sulfonyl chloride intermediate: The 4-phenylpiperazine is then reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with 1,3,4-thiadiazole: The sulfonyl chloride intermediate is then coupled with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-phenylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-phenylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Uniqueness
3-(4-phenylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of a sulfonyl group and a thiadiazole ring, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c25-18(21-19-22-20-14-28-19)15-5-4-8-17(13-15)29(26,27)24-11-9-23(10-12-24)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJCOTAAVDTNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-ethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5189819.png)

![2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]acetic acid](/img/structure/B5189832.png)
![3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5189840.png)
![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5189856.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5189858.png)

![7-[(4-BROMOPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE](/img/structure/B5189867.png)


![3,4,5-trimethoxy-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5189898.png)
![dimethyl [(4-fluorophenyl)methylene]biscarbamate](/img/structure/B5189906.png)
![N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B5189913.png)
![6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine](/img/structure/B5189918.png)
